molecular formula C14H10N2O B1392117 3-(4-Cyanobenzoyl)-4-methylpyridine CAS No. 1187167-48-1

3-(4-Cyanobenzoyl)-4-methylpyridine

Cat. No. B1392117
CAS RN: 1187167-48-1
M. Wt: 222.24 g/mol
InChI Key: KTWXJMSVBFTGPK-UHFFFAOYSA-N
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Description

“4-Cyanobenzoyl chloride” and “3-Cyanobenzoyl chloride” are organic compounds used as synthetic intermediates . They are highly reactive and their functional groups offer various strategic options for orthogonal synthesis concepts .


Synthesis Analysis

The synthesis of “4-Cyanobenzoyl chloride” and “3-Cyanobenzoyl chloride” involves reaction of certain compounds with a chlorinating agent . In a study, a simple derivatization HPLC-UV method was developed for the analysis of residual trace benzyl halides in drug substances .


Molecular Structure Analysis

The molecular formula for “4-Cyanobenzoyl chloride” and “3-Cyanobenzoyl chloride” is C8H4ClNO .


Chemical Reactions Analysis

“4-Cyanobenzoyl chloride” and “3-Cyanobenzoyl chloride” are known to participate in various chemical reactions. For instance, “4-Cyanobenzoyl chloride” participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst .


Physical And Chemical Properties Analysis

The average mass of “4-Cyanobenzoyl chloride” and “3-Cyanobenzoyl chloride” is 165.577 Da .

Scientific Research Applications

1. Supramolecular Chemistry

Research has highlighted the importance of 3-(4-Cyanobenzoyl)-4-methylpyridine in supramolecular chemistry. For instance, a study on hydrogen-bonded supramolecular associations in organic acid–base salts showed that compounds involving 2-amino-4-methylpyridine, which shares structural similarities with this compound, form complex supramolecular architectures due to various non-covalent interactions (Khalib et al., 2014).

2. Crystallography

Crystallography studies have utilized derivatives of 4-methylpyridine, closely related to this compound. These studies include the molecular and crystal structure analysis of organic acid–base salts derived from 2-amino-6-methylpyridine (Thanigaimani et al., 2015). Such research helps in understanding the structural properties and potential applications of these compounds in various fields.

3. Catalysis

A study involving polymer-protected palladium colloids used 4-methylpyridine for catalyzing H−D exchange between D2O solvent and related N-heterocycles (Guy & Shapley, 2009). This research indicates potential catalytic applications for compounds like this compound.

4. Photophysics and Photochemistry

The vapor-phase photochemistry of cyanopyridines and methylpyridines, which are structurally related to this compound, has been studied to understand their behavior under irradiation (Pavlik et al., 2007). This research provides insights into the photochemical properties of similar compounds.

Mechanism of Action

While specific mechanisms of action for “3-(4-Cyanobenzoyl)-4-methylpyridine” are not available, related compounds like “4-Cyanobenzoyl chloride” and “3-Cyanobenzoyl chloride” are known to react non-selectively with nucleophilic species .

Safety and Hazards

“4-Cyanobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing .

Future Directions

There’s ongoing research into the use of “4-Cyanobenzoyl chloride” and “3-Cyanobenzoyl chloride” in the synthesis of nitrogen-containing heterocyclic compounds . They’re also being studied for their potential contribution to sustainable chemistry .

properties

IUPAC Name

4-(4-methylpyridine-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-6-7-16-9-13(10)14(17)12-4-2-11(8-15)3-5-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWXJMSVBFTGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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